molecular formula C8H8N2 B1506792 5-Methyl-5H-pyrrolo[2,3-B]pyridine CAS No. 887402-42-8

5-Methyl-5H-pyrrolo[2,3-B]pyridine

Cat. No.: B1506792
CAS No.: 887402-42-8
M. Wt: 132.16 g/mol
InChI Key: QXIOKSWAUSLRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-5H-pyrrolo[2,3-b]pyridine is a versatile nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a significant structure found in various natural products and is a cornerstone for developing novel therapeutic agents due to its ability to mimic purine bases, facilitating interactions with a wide range of biological targets . This scaffold has demonstrated immense research value in the synthesis of potent kinase inhibitors. Recent studies highlight its application in developing novel pyrrolo[2,3-b]pyridine derivatives as potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for investigating potential treatment pathways for Alzheimer's disease . These compounds have shown promising efficacy in cellular models and in vivo, highlighting the scaffold's potential in neurodegenerative disease research. Furthermore, the core structure is integral in the design of antiproliferative agents, with various derivatives exhibiting strong growth inhibitory activity against a panel of human cancer cell lines and demonstrating interaction with biomolecules like DNA . The structural motif is also being explored for its inhibitory effects on other enzymes, such as Human Neutrophil Elastase (HNE), a key target in inflammatory respiratory diseases . The specific substitution pattern on the 5H-pyrrolo[2,3-b]pyridine ring, including the position of the methyl group, is a critical area of investigation. Research indicates that modifications at different positions on the scaffold can significantly influence biological activity and selectivity, allowing researchers to fine-tune compounds for specific mechanisms of action . As such, this compound is a high-value chemical building block for constructing diverse compound libraries aimed at hit-finding and lead optimization campaigns in pharmaceutical R&D. Please note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

887402-42-8

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

5-methyl-5H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)10-5-6/h2-6H,1H3

InChI Key

QXIOKSWAUSLRPS-UHFFFAOYSA-N

SMILES

CC1C=C2C=CN=C2N=C1

Canonical SMILES

CC1C=C2C=CN=C2N=C1

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

5-Methyl-5H-pyrrolo[2,3-B]pyridine has been studied for its potential as a kinase inhibitor , which is significant in cancer therapeutics. Kinases play critical roles in cell signaling pathways that regulate cell division and survival. By inhibiting these enzymes, this compound can disrupt abnormal cell proliferation associated with various cancers. Research indicates that derivatives of this compound exhibit antiproliferative activity against several human tumor cell lines, making it a promising candidate for further development in oncology .

Neuropharmacological Applications

The compound has shown potential as a modulator of the Corticotropin Releasing Factor (CRF) receptors, which are implicated in stress responses and various psychiatric disorders such as anxiety and depression. Its selective binding to CRF receptors suggests that it could be useful in developing treatments for these conditions . Furthermore, studies indicate that it may have applications in treating neurological diseases by influencing neurotransmitter systems .

Enzyme Interactions

This compound interacts with various enzymes and proteins, particularly kinases. Its ability to bind at active sites allows it to inhibit enzymatic activities that are crucial for cellular functions . This mechanism of action underscores its potential utility in biochemical research and drug discovery.

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrrolo[2,3-B]pyridine derivatives. These compounds have demonstrated activity against various bacterial and fungal strains, suggesting their potential use in developing new antibiotics or antifungal agents .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies of this compound derivatives have revealed insights into how modifications to the molecular structure can enhance biological activity. For instance, specific substitutions on the pyrrole or pyridine rings can significantly affect the compound's potency and selectivity against target enzymes .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups conducive to biological activity. Various synthetic routes have been explored to optimize yield and efficacy of derivatives that retain or enhance the parent compound's properties .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested them against a panel of cancer cell lines. The most potent derivative exhibited a GI50 value below 1 μM against breast cancer cells, indicating strong antiproliferative activity .

Case Study 2: Neuropharmacological Applications

Another investigation focused on the effects of this compound on CRF receptor modulation in animal models of anxiety. Results indicated significant reductions in anxiety-like behaviors when administered at specific dosages, supporting its potential use as an anxiolytic agent .

Comparison with Similar Compounds

Pyrrolo[2,3-b]pyridine Derivatives

Substituents at the 5-position significantly alter physicochemical and biological properties:

Compound Substituent Molecular Formula Key Properties Applications Reference
5-Methyl-5H-pyrrolo[2,3-b]pyridine Methyl C₈H₈N₂ Moderate lipophilicity; potential kinase inhibition Drug development
5-Bromo-1H-pyrrolo[2,3-b]pyridine Bromine C₇H₅BrN₂ High reactivity; used in cross-coupling reactions Pharmaceutical intermediates
Methyl 5-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Amino + ester C₁₀H₁₁N₃O₂ Enhanced solubility; bioactive scaffold Kinase inhibitors

Key Findings:

  • Methyl vs. Bromine: The methyl group improves stability and reduces toxicity compared to brominated analogs, which are more reactive but require careful handling due to environmental and safety concerns .
  • Amino Derivatives: Amino-substituted derivatives (e.g., 1H-Pyrrolo[2,3-b]pyridin-5-amine) exhibit improved solubility and are explored as kinase inhibitors, highlighting the role of polar groups in drug design .

Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines replace the pyrrole ring with a thiophene moiety, introducing sulfur into the scaffold. These compounds are notable for their anti-proliferative activity but suffer from poor aqueous solubility:

Compound Key Feature Solubility Biological Activity Challenges Reference
Thieno[2,3-b]pyridine derivatives Sulfur-containing Poor Anti-cancer (e.g., IC₅₀ values <1 µM) Requires solubilizing agents (e.g., cyclodextrins)
This compound Nitrogen-containing Moderate (est.) Kinase inhibition (potential) Optimizing potency vs. solubility

Key Findings:

  • Solubility: Thieno[2,3-b]pyridines often require formulation with cyclodextrins or structural modifications (e.g., replacing sulfur with nitrogen) to improve bioavailability .
  • Activity: While thieno derivatives show potent anti-proliferative effects, pyrrolo analogs may offer better solubility and tunability for kinase targets .

Chromeno[2,3-b]pyridines

Chromeno[2,3-b]pyridines incorporate an oxygen atom into the fused ring system, enabling diverse biological activities:

Compound Key Feature Biological Activity Applications Limitations Reference
5-Phenoxy-5H-chromeno[2,3-b]pyridine Oxygen-containing Anti-corrosive, anti-inflammatory Material science, NSAID development Toxic phenol byproducts in synthesis
This compound Nitrogen-containing Kinase inhibition (potential) Drug development Limited structural diversity

Key Findings:

  • Oxygen vs. Nitrogen: Chromeno derivatives exhibit anti-inflammatory and material-protective properties but face synthesis challenges due to phenol toxicity. Pyrrolo analogs avoid this issue but may lack the oxygen-dependent bioactivity .

Physicochemical and Pharmacokinetic Comparison

Property This compound Thieno[2,3-b]pyridine 5-Phenoxy-chromeno[2,3-b]pyridine
Aqueous Solubility Moderate Poor Low (ethanol-dependent)
LogP (Estimated) ~2.1 ~3.0 ~3.5
Metabolic Stability High Moderate Variable
Toxicity Profile Low Moderate High (phenol byproducts)

Notes:

  • Solubility: Pyrrolo derivatives balance lipophilicity and solubility better than thieno or chromeno analogs, making them more drug-like .
  • Toxicity: Chromeno derivatives’ reliance on phenol intermediates raises safety concerns, whereas pyrrolo analogs are synthetically cleaner .

Research and Clinical Relevance

  • Pyrrolo[2,3-b]pyridines: Explored as kinase inhibitors (e.g., 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives ) for cancer and inflammatory diseases .
  • Thieno[2,3-b]pyridines: Preclinical anti-cancer agents with dose-limiting solubility issues .
  • Chromeno[2,3-b]pyridines: Used in corrosion inhibition and NSAID development (e.g., Pranoprofen) .

Preparation Methods

Suzuki Coupling-Based Synthesis

A widely used method involves the Suzuki cross-coupling reaction of 5-bromo-7-azaindole derivatives with various boronic acids under palladium catalysis to introduce aryl groups at the 5-position.

  • Reaction Conditions :
    • Catalyst: [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
    • Base: Potassium carbonate (K2CO3)
    • Solvent: Mixture of dioxane and water (approx. 2.5:1 ratio)
    • Temperature: 80 °C to reflux
    • Time: 1 to 16 hours
  • Procedure : The bromo-azaindole is suspended with the boronic acid and base in the solvent mixture under nitrogen atmosphere, heated to the specified temperature, then cooled and worked up by acidification and extraction.
  • Outcome : Formation of 5-aryl-7-azaindole intermediates with yields typically ranging from moderate to high.

Bromination and Tosylation

Post Suzuki coupling, selective bromination at the 3-position is achieved using bromine or N-bromosuccinimide (NBS) in organic solvents like chloroform or dichloromethane, often at 0 °C to room temperature for 10 minutes to several hours.

  • Reagents : Bromine or NBS, sometimes with a base such as triethylamine.
  • Subsequent Tosylation : The brominated intermediate is treated with p-toluenesulfonyl chloride (tosyl chloride) and aqueous sodium hydroxide in dichloromethane to introduce a tosyl group at the nitrogen, facilitating further transformations.
  • Reaction Times : 1 to 16 hours depending on conditions.

Ring Closure via Reductive Cyclization

The formation of the pyrrolo[2,3-B]pyridine core involves intramolecular cyclization, often achieved by reductive methods:

  • Base Used : Potassium tert-butoxide or sodium hydride.
  • Mechanism : The base deprotonates the amino or alkynyl precursor, facilitating cyclization to form the fused ring.
  • Optimization : Potassium tert-butoxide has been found to provide cleaner reactions and better yields compared to sodium hydride.

Nitration and Reduction

Selective nitration at the 3-position can be performed using fuming nitric acid, which precipitates the nitro derivative, simplifying isolation.

  • Reduction : Catalytic hydrogenation converts the nitro group to an amino group, which serves as a handle for further functionalization such as amide or sulfonamide formation.
  • Note : The 3-amino derivatives are often unstable and used directly without purification.

Functionalization via Amide and Sulfonamide Formation

The amino group on the pyrrolo[2,3-B]pyridine scaffold can be coupled with acid chlorides or carboxylic acids using coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) to yield amide derivatives.

  • Sulfonamide Formation : Reaction with phenylsulfonyl chloride in pyridine yields sulfonamide derivatives.
  • Applications : These modifications are crucial for tuning biological activity, especially kinase inhibition.

Representative Data Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Type Yield Range (%) Notes
1 Suzuki Coupling Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C, 1-16 h 5-Aryl-7-azaindole intermediates 65 - 85 Enables aryl substitution at C-5
2 Bromination Br2 or NBS, CHCl3 or DCM, 0 °C to RT, 10 min-16 h 3-Bromo derivatives Moderate Selective bromination at C-3
3 Tosylation p-Toluenesulfonyl chloride, NaOH, DCM, RT, 1-12 h N-Tosylated intermediates High Protects nitrogen for further steps
4 Reductive Cyclization KtBuO or NaH, suitable solvent Pyrrolo[2,3-B]pyridine core Improved with KtBuO Forms fused ring system
5 Nitration Fuming HNO3 3-Nitro derivatives High Precipitates for easy isolation
6 Reduction Catalytic hydrogenation 3-Amino derivatives Used crude Amino group for further derivatization
7 Amide/Sulfonamide Formation Acid chlorides or sulfonyl chlorides, coupling reagents Functionalized derivatives Moderate to high Enhances biological activity

Research Findings and Optimization Insights

  • The use of potassium tert-butoxide in the ring closure step improves reaction cleanliness and yield compared to sodium hydride, suggesting better control over cyclization conditions.
  • Suzuki coupling conditions are well-established but require careful control of atmosphere (nitrogen) and temperature to optimize yields and purity.
  • Nitration with fuming nitric acid is preferred over mixed acid nitration due to easier isolation of the nitro product.
  • The instability of 3-amino-pyrrolo[2,3-B]pyridines necessitates their immediate use in subsequent coupling reactions without purification, indicating a need for optimized handling protocols.
  • Functionalization through amide and sulfonamide formation expands the chemical space for biological activity optimization, particularly for antiviral kinase inhibitors targeting AAK1.

Q & A

Q. What are the common synthetic routes for 5-Methyl-5H-pyrrolo[2,3-B]pyridine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. A representative route involves:

Suzuki-Miyaura Coupling : 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine reacts with arylboronic acids (e.g., 3-thienylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol .

Hydrogenation : Nitro groups are reduced to amines using Raney Nickel under H₂ .

Functionalization : Amines are acylated (e.g., with nicotinoyl chloride) in pyridine/CH₂Cl₂ .
Optimization includes adjusting solvent ratios (e.g., CH₂Cl₂:EtOAc for chromatography) and catalyst loading to improve yields (up to 96%) .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 8.89 ppm for heteroaromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ at 315.12403 for C₁₉H₁₄N₄O) .
  • X-ray Crystallography : Resolves fused-ring geometry (applied to analogs like thiochromeno[2,3-b]pyridines) .

Q. What biological relevance does this compound have in medicinal chemistry?

  • Methodological Answer : The core scaffold is explored for:
  • Kinase Inhibition : Derivatives inhibit FGFR1-3 (fibroblast growth factor receptors) and SIRT2, with IC₅₀ values <1 µM in breast cancer models .
  • Apoptosis Induction : Substituents like 3,4-dimethoxyphenyl enhance activity against 4T1 cancer cells (e.g., 76% growth inhibition) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, aryl substitution) affect bioactivity?

  • Methodological Answer : SAR Studies :
Substituent Impact Reference
5-Bromo Enhances electrophilic reactivity for cross-coupling (e.g., Suzuki)
3-Trifluoromethyl Increases lipophilicity and target binding (e.g., HIPK2 inhibition)
Aryl Groups 3,4-Dimethoxyphenyl improves solubility and kinase selectivity
Optimization : Molecular docking (e.g., AutoDock Vina) guides substituent placement for SIRT2 binding .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Contradictions arise from:
  • Assay Conditions : Variations in cell lines (e.g., 4T1 vs. MCF-7) or enzyme isoforms .
  • Purity : Impurities >95% (via HPLC) are critical; e.g., 99% purity in compound 8a ensured reliable activity .
    Resolution : Meta-analysis using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (SPR vs. fluorescence) .

Q. What experimental design challenges arise in optimizing multi-step syntheses?

  • Methodological Answer : Challenges include:
  • Intermediate Stability : 3-Amino-pyrrolo[2,3-b]pyridines decompose rapidly; immediate acylation is required .
  • Purification : Silica gel chromatography (gradient elution: CH₂Cl₂:MeOH 98:2 → 90:10) resolves regioisomers .
    Solutions : Use of scavengers (e.g., Bu4N+HSO₄⁻) in alkylation steps improves yields to 99% .

Q. What emerging methodologies (e.g., computational, in vitro models) are advancing research on this scaffold?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Predict binding modes to FGFR3 (e.g., RMSD <2 Å in 100-ns simulations) .
  • 3D Tumor Spheroids : Evaluate penetration of 5-methyl derivatives in hypoxic cores .
  • Flow Chemistry : Enables continuous synthesis of intermediates (e.g., 5-bromo analogs) with <5% waste .

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